

# Hsp70 peripheral blood mononuclear cell assay

## BIIB028

**Author:** Smolecule Technical Support Team. **Date:** February 2026

### Compound Focus: Biib-028

CAS No.: 911398-13-5

Cat. No.: S547871

[Get Quote](#)

## Introduction to Hsp90 Inhibition and Hsp70 Induction

Heat shock protein 90 (Hsp90) is a molecular chaperone critical for the stability and function of numerous client proteins, many of which are oncogenic drivers in cancer cells [1] [2]. BIIB028 is a prodrug designed to inhibit Hsp90 activity by binding to the N-terminal ATP-binding domain of Hsp90, disrupting its chaperone function and leading to the proteasomal degradation of client proteins [1] [3]. A well-established biological response to Hsp90 inhibition is the compensatory upregulation of heat shock protein 70 (Hsp70), which is mediated by the transcription factor heat shock factor-1 (HSF-1) [2] [4]. Consequently, the measurement of Hsp70 induction in peripheral blood mononuclear cells (PBMCs) serves as a robust and accessible pharmacodynamic (PD) biomarker to confirm target engagement of Hsp90 inhibitors like BIIB028 in clinical trials [1].

The following application notes detail the protocol used in a phase I dose-escalation study of BIIB028 in patients with advanced solid tumors (ClinicalTrials.gov Identifier not provided in sources), which successfully utilized Hsp70 levels in PBMCs to demonstrate biological activity [1] [3] [5].

## Protocol: Quantification of Hsp70 in PBMCs for Pharmacodynamic Analysis

## Principle

This protocol describes the collection, processing, and analysis of human PBMCs to quantify Hsp70 protein levels as a measure of BIIB028-induced Hsp90 inhibition.

## Materials and Equipment

- **Blood Collection:** Blood collection tubes containing anticoagulant (K<sub>2</sub>EDTA or sodium heparin).
- **PBMC Isolation:** Ficoll-Paque PLUS density gradient medium.
- **Cell Lysis:** Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Bicinchoninic acid (BCA) or Bradford protein assay kit.
- **Analysis:** Western blot equipment, SDS-PAGE gels, nitrocellulose/PVDF membranes, Hsp70-specific antibody (e.g., anti-HSP72, inducible form), and chemiluminescence detection system.
- **Optional:** ELISA kit specific for the inducible form of Hsp70 for higher throughput.

## Detailed Experimental Procedure

### 3.1. Patient Sampling and PBMC Isolation

- **Blood Draw:** Collect peripheral blood (e.g., 10 mL) from patients pre-dose and at specified timepoints post-BIIB028 infusion. The primary study used sampling on **Days 1, 2, 4, 8, 11, 15, 18, and 19 of Cycle 1** [1].
- **PBMC Isolation:** Within 2 hours of collection, isolate PBMCs using density gradient centrifugation with Ficoll-Paque.
  - Dilute blood 1:1 with PBS.
  - Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
  - Centrifuge at 400 × g for 30-40 minutes at room temperature with the brake off.
  - Aspirate the PBMC layer at the interface and transfer to a new tube.
  - Wash PBMCs twice with PBS by centrifuging at 300 × g for 10 minutes.
- **Cell Lysis and Protein Extraction:**
  - Lyse the PBMC pellet in an appropriate volume of ice-cold lysis buffer for 30 minutes.
  - Clarify the lysate by centrifugation at 14,000 × g for 15 minutes at 4°C.
  - Transfer the supernatant to a new tube.
- **Protein Quantification:** Determine the protein concentration of each lysate using the BCA or Bradford assay. Normalize all samples to a uniform concentration.

### 3.2. Hsp70 Detection and Quantification

- **Western Blot Analysis:**
  - Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
  - Transfer proteins to a nitrocellulose or PVDF membrane.
  - Block the membrane with 5% non-fat milk in TBST for 1 hour.
  - Incubate with primary antibody against Hsp70 (diluted as per manufacturer's instructions) overnight at 4°C.
  - Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Detect bands using enhanced chemiluminescence (ECL) and image with a chemiluminescence imager.
- **Data Normalization:** Strip and re-probe the membrane with an antibody for a housekeeping protein (e.g., GAPDH, β-Actin) to ensure equal loading.
- **Densitometry:** Quantify band intensities using image analysis software (e.g., ImageJ). Express Hsp70 levels as a ratio of the Hsp70 band intensity to the housekeeping protein band intensity.

## Key Experimental Findings from the BIIB028 Phase I Study

The protocol above was successfully applied in the clinical trial, yielding critical pharmacodynamic data.

**Table 1: Key Pharmacodynamic and Efficacy Findings from the BIIB028 Phase I Study**

| Parameter               | Finding                                                                                                                      | Clinical Significance                                                                 |
|-------------------------|------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|
| <b>Hsp70 Induction</b>  | Significant increase in PBMC Hsp70 levels in all patients receiving BIIB028 at dose levels $\geq 48 \text{ mg/m}^2$ [1] [3]. | Confirms target engagement and establishes a biologically active dose range.          |
| <b>Dose-Response</b>    | A dose-dependent increase in Hsp70 induction was observed [1].                                                               | Demonstrates that the biomarker response is related to drug exposure.                 |
| <b>Other PD Markers</b> | Significant decrease in circulating <b>HER2-extracellular domain (ECD)</b> [1].                                              | Provides evidence of degradation of Hsp90 client proteins, a key mechanism of action. |

| Parameter         | Finding                                                                                        | Clinical Significance                                                                        |
|-------------------|------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------|
| Clinical Activity | Stable disease for <b>≥8 cycles (24 weeks)</b> was achieved in <b>5/41 patients (12%)</b> [1]. | Suggests potential anti-tumor activity, with durable stable disease in a subset of patients. |

Table 2: Pharmacokinetic Parameters of BIIB028 and its Active Metabolite (CF2772)

| Analyte                    | Half-life (Mean) | Key PK Finding                                               |
|----------------------------|------------------|--------------------------------------------------------------|
| BIIB028 (Prodrug)          | 0.5 hours        | Rapid conversion to the active metabolite CF2772 [1].        |
| CF2772 (Active Metabolite) | 2.1 hours        | Dose-dependent increase in plasma exposure observed [1] [5]. |

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanistic rationale and procedural workflow for this assay.



[Click to download full resolution via product page](#)

Mechanism of Hsp70 Induction by BIIB028



[Click to download full resolution via product page](#)

Hsp70 PBMC Assay Workflow

## Discussion and Conclusion

The data generated from this PBMC Hsp70 assay were critical for the interpretation of the BIIB028 phase I trial. The study demonstrated that:

- **Target Engagement was Achieved:** Significant Hsp70 induction at doses  $\geq 48$  mg/m<sup>2</sup> provided clear biological evidence that BIIB028 successfully engaged its target, Hsp90, in patients [1].
- **The Maximum Tolerated Dose (MTD) was Biologically Active:** The MTD was established at 144 mg/m<sup>2</sup>, well above the minimum dose required for robust Hsp70 induction, confirming that the recommended phase II dose was pharmacodynamically active [1] [5].
- **Integration with PK/PD:** The sustained Hsp70 induction observed between Day 1 and Day 18 was consistent with the pharmacokinetic profile, which showed negligible difference in plasma exposure over this period, supporting a continuous biological effect with the twice-weekly dosing schedule [1].

In summary, monitoring Hsp70 levels in PBMCs using this protocol provides a validated, reproducible, and minimally invasive method for confirming Hsp90 inhibitor target engagement in clinical trials. This biomarker strategy de-risks drug development by providing early proof-of-mechanism and guiding dose selection for subsequent clinical studies.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Phase I Study of BIIB028, a selective heat shock protein 90 ... [pmc.ncbi.nlm.nih.gov]
2. Heat shock protein 90: biological functions, diseases, and ... [pmc.ncbi.nlm.nih.gov]
3. Phase I Study of BIIB028, a Selective Heat Shock Protein 90 ... [pubmed.ncbi.nlm.nih.gov]
4. Advances in the structures, mechanisms and targeting of ... [nature.com]
5. Phase I study of BIIB028, a selective heat shock protein 90 ... [mdanderson.elsevierpure.com]

To cite this document: Smolecule. [Hsp70 peripheral blood mononuclear cell assay BIIB028].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547871#hsp70-peripheral-blood-mononuclear-cell-assay-biib028>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)